1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide
Overview
Description
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C₁₂H₁₁BrN₂O₂ and a molecular weight of 295.13 g/mol . This compound is known for its unique structure, which includes a pyridinium ion linked to a 4-nitrophenylmethyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of pyridine with 4-nitrobenzyl bromide . The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like hydroxide or cyanide ions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyridinium ion can also participate in ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide can be compared with other similar compounds, such as:
N-(4-Nitrobenzyl)pyridinium bromide: Similar structure but different substituents on the pyridinium ring.
4-(Dimethylamino)pyridin-1-ium bromide: Contains a dimethylamino group instead of a nitro group.
1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide: Contains a longer alkyl chain and a dimethylamino group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N2O2.BrH/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13;/h1-9H,10H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHZTGRLJGIBKV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332680 | |
Record name | 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4329-73-1 | |
Record name | Pyridinium, 1-[(4-nitrophenyl)methyl]-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4329-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 150000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004329731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC150000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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